molecular formula C15H20O4 B15360383 Diethyl 2-phenylpentanedioate

Diethyl 2-phenylpentanedioate

Cat. No.: B15360383
M. Wt: 264.32 g/mol
InChI Key: RTAUKCNAPDREQX-UHFFFAOYSA-N
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Description

Diethyl 2-phenylpentanedioate is an organic compound with the molecular formula C15H20O4 It is a diester derivative of pentanedioic acid, featuring a phenyl group attached to the second carbon of the pentanedioate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-phenylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-phenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the diester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-phenylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for transesterification reactions.

Major Products:

    Oxidation: Formation of 2-phenylpentanedioic acid.

    Reduction: Formation of diethyl 2-phenylpentanediol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-phenylpentanedioate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug candidates due to its structural versatility.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpentanedioate in various reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The phenyl group can influence the reactivity of the molecule through electronic effects, stabilizing intermediates or transition states during chemical transformations.

Comparison with Similar Compounds

    Diethyl 2-phenylmalonate: Similar structure but with a shorter carbon chain.

    Diethyl 2-phenylsuccinate: Another diester with a different carbon chain length.

    Diethyl 2-phenylglutarate: Similar but with an additional methylene group in the chain.

Uniqueness: Diethyl 2-phenylpentanedioate is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

diethyl 2-phenylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)11-10-13(15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAUKCNAPDREQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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